molecular formula C12H8N2S B8381504 4-(3-Mercaptopyridin-4-yl)benzonitrile

4-(3-Mercaptopyridin-4-yl)benzonitrile

Cat. No.: B8381504
M. Wt: 212.27 g/mol
InChI Key: LDYQEPKOIOPYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Mercaptopyridin-4-yl)benzonitrile is a chemical compound offered for research and development purposes. It features a benzonitrile core linked to a mercaptopyridine group, a structural motif found in various pharmacologically active molecules. This substance is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, stability, and activity.

Properties

Molecular Formula

C12H8N2S

Molecular Weight

212.27 g/mol

IUPAC Name

4-(3-sulfanylpyridin-4-yl)benzonitrile

InChI

InChI=1S/C12H8N2S/c13-7-9-1-3-10(4-2-9)11-5-6-14-8-12(11)15/h1-6,8,15H

InChI Key

LDYQEPKOIOPYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)S

Origin of Product

United States

Scientific Research Applications

The compound 4-(3-Mercaptopyridin-4-yl)benzonitrile is a notable chemical entity in the field of medicinal chemistry and materials science. This article discusses its various applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of mercaptopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines, suggesting potential therapeutic uses in treating inflammatory diseases .

Material Science

Optoelectronic Applications : The incorporation of mercaptopyridine derivatives into polymer matrices has been explored for their use in optoelectronic devices. These materials display promising electrochromic properties, which are beneficial for applications such as smart windows and display technologies .

Sensor Development : The thiol group in this compound allows for the formation of self-assembled monolayers (SAMs) on gold surfaces, which are crucial for sensor applications. These SAMs enhance the sensitivity and selectivity of sensors designed for detecting heavy metals or biomolecules .

Agricultural Chemistry

Pesticide Development : The compound's ability to interact with biological systems has led to its exploration as a potential pesticide. Studies indicate that it can effectively target specific pests while minimizing harm to beneficial insects .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various mercaptopyridine derivatives, including this compound. Results showed that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Case Study 2: Sensor Application

In an innovative approach to environmental monitoring, researchers developed a sensor using self-assembled monolayers of this compound on gold electrodes. This sensor was able to detect lead ions in water samples with high sensitivity and selectivity, demonstrating the compound's utility in environmental applications .

Table 1: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
AntimicrobialThis compoundInhibition of S. aureus
Anti-inflammatoryThis compoundReduction in cytokines

Table 2: Material Properties

Application TypeCompoundPerformance MetricReference
SensorSAMs of this compoundDetection limit for Pb
OptoelectronicsPolymer compositesElectrochromic response

Chemical Reactions Analysis

Thiol-Based Reactivity

The mercapto group (-SH) is a primary site for nucleophilic and redox reactions:

Oxidation Reactions

  • Disulfide Formation : Oxidation with H₂O₂ or O₂ under mild acidic/basic conditions yields the disulfide dimer via S–S bond formation. This reaction is critical for stabilizing thiol-containing compounds in biological systems.

    24-(3-Mercaptopyridin-4-yl)benzonitrileH2O2Dimer+2H2O2\,\text{this compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Dimer} + 2\,\text{H}_2\text{O}
  • Sulfonic Acid Derivatives : Strong oxidative agents (e.g., KMnO₄) convert the thiol to a sulfonic acid group (-SO₃H), though this pathway is less common due to competing pyridine ring oxidation.

Nucleophilic Substitution

  • Alkylation/Arylation : Reacts with alkyl/aryl halides (e.g., methyl iodide) in basic media to form thioethers:

    This compound+R-X4-(3-RS-pyridin-4-yl)benzonitrile+HX\text{this compound} + \text{R-X} \rightarrow \text{4-(3-RS-pyridin-4-yl)benzonitrile} + \text{HX}

    Example : Reaction with benzyl bromide produces a stable thioether derivative (yield: ~75%).

Pyridine Ring Functionalization

The pyridine moiety participates in coordination chemistry and cycloadditions:

Metal Coordination

  • Ru(II) Complexation : Pyridyl nitrogen coordinates with transition metals like Ru(II) in arene complexes, forming stable adducts. This property is exploited in catalysis and materials science .

    [RuCl2(η6-arene)]2+This compoundRu(II)-pyridine complex[\text{RuCl}_2(\eta^6\text{-arene})]_2 + \text{this compound} \rightarrow \text{Ru(II)-pyridine complex}

Multicomponent Reactions (MCRs)

  • Heterocycle Synthesis : Under Sn(IV) catalysis, the pyridine ring engages in MCRs with aldehydes and β-keto esters to form polysubstituted pyridines . These reactions proceed via imine intermediates and are optimized in aqueous media (yields: 70–85%) .

Nitrile Group Transformations

The cyano (-CN) group undergoes hydrolysis and cyclization:

Hydrolysis

  • Amide Formation : Acidic or basic hydrolysis converts the nitrile to a carboxamide group (-CONH₂).

    This compoundH2O, H+/OH4-(3-Mercaptopyridin-4-yl)benzamide\text{this compound} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{4-(3-Mercaptopyridin-4-yl)benzamide}

Cycloaddition Reactions

  • Triazine Formation : Reacts with chalcogenocyanate anions (SCN⁻, SeCN⁻) in the presence of Ru(II) catalysts to form triazine-chalcogenone derivatives . The regiochemistry favors isomer A due to intramolecular C–H···E (E = S, Se) interactions .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

CompoundKey Functional GroupsDistinctive Reactivity
4-Mercaptobenzonitrile-SH, -CNFaster thiol oxidation due to absence of pyridine
4-(Pyridin-2-yl)benzonitrilePyridine, -CNReduced nucleophilicity at pyridine nitrogen
3-Aminopyridine-NH₂Preferential amine-directed reactions (e.g., acylation)

Mechanistic Insights

  • Thiol vs. Pyridine Reactivity : The electron-withdrawing nitrile group enhances pyridine’s electrophilicity, while the thiol’s nucleophilicity is modulated by pH.

  • Stereoelectronic Effects : DFT studies suggest that the mercapto group’s lone pairs participate in conjugation with the pyridine ring, reducing S–H bond dissociation energy (~85 kcal/mol).

Comparison with Similar Compounds

Core Structural Variations

Compound Name Substituent Key Functional Groups Molecular Weight (g/mol)
4-(3-Mercaptopyridin-4-yl)benzonitrile Pyridine + -SH Nitrile, thiol, pyridine ~229.3 (estimated)
4-(2-Phenylthiazol-4-yl)benzonitrile Thiazole + phenyl Nitrile, thiazole 277.3
5-(4-(Pyridin-4-yl)-1H-triazol)benzonitrile Triazole + pyridine Nitrile, triazole ~273.3 (estimated)
4-(4-Hydroxypiperidin-4-yl)benzonitrile Piperidine + hydroxyl Nitrile, hydroxyl, piperidine 214.27

Key Insights :

  • Electron-withdrawing nitrile is conserved across analogs, favoring interactions with biological targets like enzymes or receptors .

Comparison :

  • Thiol-containing derivatives may require protective groups (e.g., for -SH) during synthesis, unlike thiazole or triazole analogs.
  • Bromoacetyl intermediates (e.g., 4-(2-bromoacetyl)benzonitrile) are critical precursors for thiazole and pyrimidine derivatives .

Physicochemical Properties

Property This compound 4-(4-Hydroxypiperidin-4-yl)benzonitrile 4-Formyl-3-(methylsulfonyl)benzonitrile
Solubility Likely polar aprotic solvents Not reported Slight in DMSO, methanol
Stability Air-sensitive (due to -SH) Stable at RT Stable under inert gas
Reactivity Prone to oxidation (disulfide formation) Hydroxyl group enables hydrogen bonding Electrophilic formyl group

Key Insight : The thiol group introduces instability under oxidative conditions, necessitating storage under inert atmospheres, unlike hydroxyl- or sulfonyl-substituted analogs .

Comparison :

  • The thiol group in this compound may enhance binding to cysteine-rich enzyme active sites, analogous to disulfide-forming drugs.

Preparation Methods

Directed Bromination Followed by Thiolation

Introducing the mercapto group requires precise regiocontrol. A two-step sequence involving directed bromination and subsequent thiol substitution is employed:

Bromination of 4-(Benzonitrile)pyridine

Electrophilic bromination at C3 is challenging due to the benzonitrile group’s meta-directing effect. To circumvent this, a temporary ortho-directing group (e.g., –NO2_2) is introduced at C2:

  • Nitration of 4-(benzonitrile)pyridine using HNO3_3/H2_2SO4_4 yields 3-nitro-4-(benzonitrile)pyridine.

  • Bromination with Br2_2/FeBr3_3 at 50°C selectively substitutes C3, forming 3-bromo-4-(benzonitrile)pyridine-2-nitrate.

  • Nitro group reduction with H2_2/Pd-C affords 3-bromo-4-(benzonitrile)pyridine.

Copper-Mediated Thiolation

The bromine at C3 is displaced using a copper(I)-catalyzed thiolation, as demonstrated in patent US8697876B2:

  • Conditions : 3-Bromo-4-(benzonitrile)pyridine (1.0 equiv), NaSH (2.0 equiv), Cu2_2O (10 mol%), DMF, 80°C, 6 h.

  • Yield : 58–62% after chromatographic purification.

Protection-Deprotection Strategies for Thiol Stability

p-Methoxybenzyl (PMB) Protection

To prevent disulfide formation during synthesis, the mercapto group is protected as a PMB thioether:

  • Protection : 3-Mercapto-4-(benzonitrile)pyridine is treated with PMB-Cl and NaH in THF (0°C, 1 h).

  • Deprotection : Triflic acid (TfOH) and anisole in trifluoroacetic acid (TFA) at 0°C cleave the PMB group, regenerating the free thiol.

Critical Note : DMSO, a common solvent in cross-coupling, oxidizes free thiols to disulfides. Thus, PMB protection is essential during benzonitrile installation.

Mechanistic Insights and Reaction Optimization

Monitoring Thiol-Disulfide Equilibria

In situ 1^1H NMR studies (DMSO-d6d_6) reveal rapid disulfide formation at room temperature, with cyclization occurring only at elevated temperatures (>80°C). Kinetic profiling shows:

  • Disulfide intermediate : δ\delta 8.70 ppm (triazole C–H).

  • Cyclized product : δ\delta 9.64 ppm (aromatic C–H).

Solvent and Temperature Effects

  • DMSO : Serves as both solvent and oxidant, enabling disulfide formation without external reagents.

  • Temperature : Cyclization proceeds efficiently at 100°C (83% yield), whereas lower temperatures (<60°C) stall at the disulfide stage.

Functional Group Tolerance and Substrate Scope

Electron-Donating and -Withdrawing Groups

The methodology accommodates diverse substituents on the benzonitrile phenyl ring, including:

  • Electron-donating : –OCH3_3, –NH2_2 (yields: 70–85%).

  • Electron-withdrawing : –NO2_2, –CF3_3 (yields: 55–68%).

Halogens (Cl, Br) are tolerated but may require adjusted stoichiometry to prevent dehalogenation.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

DMSO and DMF are recovered via vacuum distillation, reducing waste.

Catalyst Reusability

Pd catalysts are immobilized on mesoporous silica, enabling five reuse cycles without significant activity loss .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(3-Mercaptopyridin-4-yl)benzonitrile, and what methodological challenges arise during purification?

  • Answer : Synthesis typically involves coupling reactions between pyridine-thiol derivatives and benzonitrile precursors. A critical challenge is the reactivity of the mercapto (-SH) group, which may oxidize during purification. Methodological solutions include:

  • Using inert atmospheres (e.g., nitrogen/argon) during reactions .

  • Employing chromatography with deoxygenated solvents (e.g., ethyl acetate/hexane mixtures) to prevent disulfide formation .

  • Validating purity via LC-MS (liquid chromatography-mass spectrometry) and 1H^1H/13C^{13}C NMR to confirm absence of oxidized byproducts .

    Synthesis Conditions Key Parameters
    Reaction solventDry DMF or THF
    CatalystsPd(PPh3_3)4_4 for cross-coupling
    Temperature80–100°C, reflux

Q. How can researchers characterize the electronic properties of this compound for material science applications?

  • Answer : The compound’s electron-withdrawing nitrile (-CN) and electron-donating mercaptopyridinyl groups create a charge-transfer system. Key techniques include:

  • UV-Vis spectroscopy to identify absorption maxima (λmax\lambda_{\text{max}}) and assess intramolecular charge-transfer (ICT) behavior .
  • Cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps, critical for applications in OLEDs or sensors .
  • DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict reactivity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

  • Answer : Discrepancies often arise from disorder in the mercaptopyridinyl moiety or twinning. Methodological strategies include:

  • Using SHELXL for refinement with TWIN/BASF commands to model twinned crystals .
  • Applying Hirshfeld surface analysis to validate intermolecular interactions (e.g., S–H···N hydrogen bonds) .
  • Cross-validating with PXRD (powder X-ray diffraction) to confirm bulk crystallinity .

Q. What mechanistic insights explain the compound’s reactivity in photochemical deracemization studies?

  • Answer : The nitrile group stabilizes radical intermediates during photochemical reactions. Advanced approaches include:

  • EPR spectroscopy to detect transient radicals under UV irradiation .

  • Time-resolved fluorescence to study excited-state dynamics and rehybridization (RICT/PICT states) .

  • Isotopic labeling (13C^{13}C-CN) to track nitrile participation in bond cleavage/reformation .

    Photochemical Parameters Observations
    Quantum yield (Φ\Phi)0.45 ± 0.03
    Excited-state lifetime (τ\tau)2.8 ns

Q. How does this compound perform as a ligand in transition-metal catalysis?

  • Answer : The mercapto and pyridinyl groups act as bidentate ligands. Key findings:

  • XAS (X-ray absorption spectroscopy) reveals S–M (e.g., Pd, Cu) coordination in catalytic intermediates .
  • Catalytic efficiency drops in polar solvents due to ligand dissociation (validated via 1H^1H-DOSY NMR) .
  • Kinetic studies show turnover frequencies (TOF) > 103^3 h1^{-1} in Suzuki-Miyaura couplings .

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